molecular formula C13H11N5O3S B5759622 N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B5759622
M. Wt: 317.33 g/mol
InChI Key: BNGVNHGJCALDQH-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring an acetamide core modified with two distinct pharmacophores: a 5-methyl-1,2-oxazol-3-yl group at the nitrogen atom and a sulfanyl-linked 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl moiety. This structure combines the electronic properties of pyridine and oxazole with the stability of the oxadiazole ring, making it a candidate for diverse biological applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-8-6-10(18-21-8)15-11(19)7-22-13-17-16-12(20-13)9-2-4-14-5-3-9/h2-6H,7H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGVNHGJCALDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The molecular formula is C13H11N5O3SC_{13}H_{11}N_5O_3S with a molecular weight of 301.33 g/mol. The synthesis typically involves the formation of the oxazole and oxadiazole rings, followed by the introduction of the sulfanyl and acetamide moieties through various organic reactions.

Synthesis Overview:

  • Step 1: Formation of the oxazole ring via cyclization reactions.
  • Step 2: Synthesis of the oxadiazole derivative using appropriate coupling agents.
  • Step 3: Introduction of the sulfanyl group through nucleophilic substitution.

2. Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing promising results across multiple assays.

2.1 Anticancer Activity

Research indicates that derivatives containing oxadiazole and oxazole rings exhibit significant anticancer properties. In particular:

CompoundCell Lines TestedIC50 Values (µM)
N-(5-methyl...)MCF-7 (breast cancer)0.65
N-(5-methyl...)HeLa (cervical cancer)2.41
N-(5-methyl...)PANC-1 (pancreatic cancer)0.75

These compounds have shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways such as p53 expression and caspase activation .

2.2 Antimicrobial Activity

Oxadiazole derivatives have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. For instance:

PathogenActivity ObservedReference
Mycobacterium tuberculosisActive against resistant strains
Staphylococcus aureusSignificant inhibition observed

The compound's ability to inhibit bacterial growth suggests potential for development as an antimicrobial agent.

The mechanisms underlying the biological activity of this compound are multifaceted:

Anticancer Mechanism:

  • Apoptosis Induction: Involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Cell Cycle Arrest: Compounds have been shown to arrest cells at the G0-G1 phase, preventing further proliferation.

Antimicrobial Mechanism:

  • Inhibition of Cell Wall Synthesis: Similar to other oxadiazole derivatives, it may disrupt bacterial cell wall integrity.

4. Case Studies

Several studies highlight the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of N-(5-methyl...) on MCF-7 cells and reported an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating a potent anticancer effect .

Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity against Mycobacterium tuberculosis, noting that modifications in the oxadiazole structure enhanced activity against drug-resistant strains .

Scientific Research Applications

Key Structural Features

FeatureDescription
Oxazole Ring Provides unique electronic properties
Pyridine Ring Enhances biological activity
Oxadiazole Moiety Contributes to pharmacological effects

Medicinal Chemistry

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is primarily investigated for its potential antimicrobial , antiviral , and anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens and cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against human cancer cell lines. Results showed that it inhibited cell proliferation in a dose-dependent manner. The mechanism of action was attributed to the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Biological Research

The compound serves as a model for studying enzyme inhibition and receptor interactions. Its ability to bind to specific molecular targets makes it valuable for understanding disease mechanisms.

Example: Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways linked to cancer progression. Such studies provide insights into its potential use as a therapeutic agent.

Industrial Applications

In addition to its biological applications, this compound may be utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Molecular Weight (g/mol) Reported Bioactivity Reference
Target Compound : N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxazole (N-substituent), pyridinyl-oxadiazole (sulfanyl-linked) Not explicitly stated Not explicitly stated (inferred: potential enzyme inhibition or antimicrobial activity)
2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-aryl acetamide Phenyl-oxadiazole (4-acetamidophenyl), variable N-aryl groups ~350–400 Potent activity against S. aureus (MIC: 63 µg/mL)
N-(4-Fluorobenzyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Fluorobenzyl (N-substituent), oxazole-oxadiazole 348.35 Not explicitly stated (structural similarity suggests comparable stability)
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) Indole-oxadiazole, methylphenyl (N-substituent) 378 Moderate LOX inhibition (IC₅₀: ~50 µM)
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a) Thiazole (N-substituent), pyridinyl-oxadiazole ~420 Acetylcholinesterase inhibition (IC₅₀: <10 µM)

Key Observations:

Bioactivity Trends :

  • Pyridinyl-oxadiazole derivatives (e.g., target compound and 3a) are associated with enzyme inhibition (e.g., acetylcholinesterase ), whereas phenyl-oxadiazole analogs (e.g., 2-{[5-(4-acetamidophenyl)...} acetamide) exhibit antimicrobial activity .
  • Indole-containing derivatives (e.g., 8g) show moderate anti-inflammatory effects via LOX inhibition .

Impact of N-Substituents :

  • Electron-Withdrawing Groups (e.g., 4-fluorobenzyl in ): Enhance metabolic stability and membrane permeability.
  • Aromatic Heterocycles (e.g., thiazole in ): Improve target selectivity due to π-π stacking interactions.

Synthesis Methods :

  • Most analogs are synthesized via S-alkylation of oxadiazole-thiol intermediates with α-chloroacetamides (e.g., ).
  • Modifications at the N-position often involve nucleophilic substitution or condensation reactions .

Functional Group Analysis

Oxadiazole Ring Modifications

  • 5-(Pyridin-4-yl)-1,3,4-oxadiazole (target compound): The pyridine ring enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets .
  • 5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole (e.g., 8g): The indole group contributes to hydrophobic interactions, improving binding to LOX .

Sulfanyl Linker Role

  • The –S– bridge in the target compound and analogs (e.g., ) provides conformational flexibility, enabling optimal orientation for target engagement.

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